6-(3-Methoxyphenyl)-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-9-4-2-3-8(7-9)10-5-6-11(15(16)17)12(13)14-10/h2-7H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAULJOVNZTPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2,6-Dichloropyridine
The initial step involves nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. This is achieved by treating 2,6-dichloropyridine with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions (below 50 °C during addition, then heating at 100–105 °C for 5 hours). The reaction is monitored by thin-layer chromatography (TLC), and after completion, the product is precipitated by pouring the reaction mixture into ice water and isolated by filtration.
| Parameter | Condition |
|---|---|
| Starting material | 2,6-Dichloropyridine (25 g) |
| Nitrating agents | Concentrated H2SO4 and HNO3 |
| Temperature during addition | 20–25 °C |
| Reaction temperature | 100–105 °C |
| Reaction time | 5 hours |
| Yield | 75.38% |
| Purity (GC) | 99.5% |
This step provides a high yield and purity of 2,6-dichloro-3-nitropyridine, which is a critical intermediate for further transformations.
Ammonolysis to Form 2-Amino-6-chloro-3-nitropyridine
The next stage is the selective substitution of one chloro group by an amino group via ammonolysis. 2,6-Dichloro-3-nitropyridine is reacted with aqueous ammonia in methanol at 35–40 °C for about 2 hours. The reaction mixture is then cooled, and the product 2-amino-6-chloro-3-nitropyridine is isolated by filtration.
| Parameter | Condition |
|---|---|
| Starting material | 2,6-Dichloro-3-nitropyridine (25 g) |
| Ammonia source | 25% aqueous ammonia solution (12.2 mL) |
| Solvent | Methanol (50 mL) |
| Temperature | 35–40 °C |
| Reaction time | 2 hours |
| Isolation method | Filtration |
This step is crucial for introducing the amino functionality selectively at the 2-position while retaining the chloro substituent at the 6-position for further modification.
Methoxylation to Obtain 2-Amino-3-nitro-6-methoxypyridine
The 6-chloro substituent is then replaced by a methoxy group via nucleophilic aromatic substitution using sodium methoxide in methanol. The reaction is performed at 10–60 °C, preferably 25–30 °C, with a molar ratio of sodium methoxide between 1.0 and 1.5 moles per mole of substrate.
| Parameter | Condition |
|---|---|
| Starting material | 2-Amino-6-chloro-3-nitropyridine |
| Nucleophile | Sodium methoxide (1.05 moles) |
| Solvent | Methanol |
| Temperature | 25–30 °C |
| Quenching | Water at 25–30 °C |
| Isolation method | Filtration |
This step yields 2-amino-3-nitro-6-methoxypyridine with high efficiency and purity, providing the methoxy substituent required for the target compound.
Coupling with 3-Methoxyaniline or 3-Methoxyphenyl Derivatives
To install the 3-methoxyphenyl group at the 6-position, nucleophilic aromatic substitution or coupling reactions such as Buchwald-Hartwig amination or direct nucleophilic substitution of 2-chloropyridine derivatives with 3-methoxyaniline can be employed. Literature reports describe coupling reactions between substituted 2-chloropyridines and various anilines in the presence of potassium carbonate in tert-butanol, either at room temperature for extended times or under microwave irradiation for accelerated reaction rates.
| Parameter | Condition |
|---|---|
| Starting material | 2-Chloropyridine derivative |
| Coupling partner | 3-Methoxyaniline |
| Base | Potassium carbonate |
| Solvent | tert-Butanol |
| Temperature | Room temperature or 120–160 °C (microwave) |
| Reaction time | 12–24 h (room temp) or 10–30 min (microwave) |
| Yield | Moderate to good |
This method allows for the installation of the 3-methoxyphenyl substituent on the pyridine ring, completing the molecular framework of 6-(3-methoxyphenyl)-3-nitropyridin-2-amine.
Alternative Synthetic Approaches
Recent studies have explored cascade reactions and multi-component strategies to synthesize aryl-substituted 2-aminopyridine derivatives, which could be adapted for the preparation of this compound. For example, the reaction of aryl vinamidinium salts with 1,1-enediamines in the presence of triethylamine leads to efficient formation of aryl-substituted 2-aminopyridines under mild conditions, often with good yields. These methods offer potential for streamlined synthesis with fewer steps.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield / Notes |
|---|---|---|---|---|
| 1 | 2,6-Dichloropyridine | H2SO4 + HNO3, 20–25 °C then 100–105 °C, 5 h | 2,6-Dichloro-3-nitropyridine | 75.38%, purity 99.5% |
| 2 | 2,6-Dichloro-3-nitropyridine | 25% aqueous NH3 in MeOH, 35–40 °C, 2 h | 2-Amino-6-chloro-3-nitropyridine | Isolated by filtration |
| 3 | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide in MeOH, 25–30 °C | 2-Amino-3-nitro-6-methoxypyridine | Filtration, controlled quenching |
| 4 | 2-Chloropyridine derivative | 3-Methoxyaniline, K2CO3, t-BuOH, RT or microwave | This compound | Moderate to good yields |
Research Findings and Notes
- The nitration step requires careful temperature control to avoid over-nitration or decomposition.
- Ammonolysis selectively replaces one chloro substituent with an amino group without affecting the nitro group.
- Methoxylation using sodium methoxide is efficient and typically carried out at mild temperatures to preserve functional group integrity.
- Coupling reactions with 3-methoxyaniline can be accelerated by microwave irradiation, offering time savings.
- The overall synthetic route is scalable and employs relatively cost-effective reagents.
- Purification is commonly achieved by filtration and recrystallization, yielding high-purity final products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-3-nitropyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
The compound 6-(3-Methoxyphenyl)-3-nitropyridin-2-amine, also known as a pyridine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activity. This article aims to explore the applications of this compound across different fields, including medicinal chemistry, materials science, and organic synthesis.
Anticancer Activity
Research has indicated that pyridine derivatives exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These compounds were shown to induce apoptosis through the activation of caspase pathways, making them promising candidates for further development in cancer therapy .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A study demonstrated that derivatives of nitropyridine exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, suggesting potential applications in developing new antibiotics .
Building Block for Complex Molecules
This compound can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows for the synthesis of more complex organic molecules. This characteristic is particularly valuable in pharmaceutical chemistry for creating novel drug candidates .
Development of Functional Materials
In materials science, this compound has been explored for its potential use in developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties conferred by the nitro and methoxy groups enhance charge transport characteristics, making it suitable for these applications .
Case Study 1: Anticancer Research
A recent study evaluated the anticancer efficacy of this compound analogs on human breast cancer cells (MCF-7). The results indicated that certain analogs exhibited IC50 values in the low micromolar range, significantly inhibiting cell proliferation compared to control groups. The study concluded that modifications to the pyridine ring could enhance bioactivity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity. The study suggested further exploration into its mechanism of action to develop new therapeutic agents .
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The meta -methoxyphenyl group in the target compound shows superior FGFR1 inhibition (IC50 = 15.0 nM) compared to para -substituted analogs (e.g., 4-(4-methoxyphenyl)-3-nitropyridin-2-amine), where activity data are unavailable .
- Heterocyclic Core : Pyrazolo-pyridine derivatives (e.g., compound 6j) exhibit distinct target profiles (MNK1 vs. FGFR1), highlighting the impact of core structure on selectivity .
- Substituent Effects : The addition of an N-ethylpiperazine group in C-2 (pyrazin-2-amine analog) enhances ICMT inhibition (IC50 = 0.0014 μM), suggesting auxiliary groups critically modulate potency .
Key Observations :
- Microwave Synthesis : The target compound’s preparation via microwave irradiation () offers rapid reaction times but lower yields compared to conventional methods .
- Yield Optimization : Para-substituted analogs (e.g., 4-(4-methoxyphenyl)-3-nitropyridin-2-amine) achieve higher yields (89%) through optimized condensation routes .
Physicochemical and Crystallographic Properties
- Conversely, methoxy groups improve solubility but may reduce metabolic stability .
- Hydrogen Bonding : Crystal structures of analogs (e.g., 4-(1-benzyl-triazol-4-yl)-6-(3-MeO-Ph)pyrimidin-2-amine) reveal intramolecular C–H⋯N bonds and amine N–H⋯O interactions, stabilizing supramolecular networks . These interactions may influence the target compound’s bioavailability.
Biological Activity
6-(3-Methoxyphenyl)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The compound can be synthesized through methods that include nucleophilic substitutions and coupling reactions, often yielding derivatives with varying potency against cancer cell lines.
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising cytotoxicity against a range of human tumor cell lines. Notably, compounds with similar structures have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range:
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 1a | A549 | 2.40 |
| 1b | DU145 | 1.18 |
| 3a | Multiple | 1.55-2.20 |
These results suggest that structural modifications significantly influence the antitumor potency of these compounds, with specific substituents enhancing efficacy against resistant cell lines such as KB VIN, which overexpresses P-glycoprotein .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of critical signaling pathways associated with tumor growth and survival. For instance, some studies indicate that these compounds do not act as substrates for P-glycoprotein, allowing them to bypass common resistance mechanisms seen in chemotherapy .
Antimicrobial Activity
In addition to antitumor properties, this compound derivatives have demonstrated antimicrobial activity . Research has shown that certain derivatives possess significant efficacy against bacterial strains such as E. coli and Pseudomonas aeruginosa. The presence of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with enhanced antimicrobial potency:
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| 10a | C. albicans | Low |
| 10b | E. faecalis | Moderate |
These findings suggest a potential for developing new antimicrobial agents based on the pyridine scaffold .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a panel of human tumor cell lines demonstrated that modifications to the nitrogen atom in the pyridine ring improved cytotoxicity significantly compared to unmodified variants.
- Antimicrobial Resistance : In a comparative study, derivatives were tested against resistant strains of bacteria, revealing that certain modifications could restore activity against strains resistant to conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for 6-(3-Methoxyphenyl)-3-nitropyridin-2-amine, and how can purity be validated?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, nitro group introduction via nitration of pyridine derivatives, followed by coupling with 3-methoxyphenylboronic acids. Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity validation should combine:
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Key steps:
- Crystallization : Use slow evaporation in ethanol/dichloromethane.
- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL for small-molecule refinement, ensuring R1 < 0.04. Validate geometry with PLATON (e.g., check for π-π stacking between pyridine and methoxyphenyl groups) .
Q. What spectroscopic techniques are essential for characterizing intermolecular interactions in solid-state forms?
Methodological Answer:
- FTIR : Identify hydrogen bonding via N–H stretching (3200–3400 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹).
- Solid-state NMR : Probe ¹⁵N chemical shifts to detect nitro group participation in hydrogen bonds.
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to crystal packing efficiency .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT calculations (B3LYP/6-311G(d,p)): Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to evaluate metabolic pathways.
- MD simulations : Study solvation effects in polar aprotic solvents (DMF, DMSO) to guide reaction conditions .
Q. How should researchers address contradictions in spectroscopic data versus crystallographic results?
Methodological Answer:
- Case Example : If NMR suggests rotational freedom in the methoxyphenyl group but SCXRD shows planar rigidity:
Q. What strategies mitigate nitro group reduction side-reactions during functionalization?
Methodological Answer:
- Catalytic hydrogenation : Use Pd/C (5% wt) under mild H₂ pressure (1–3 atm) at 25°C to avoid over-reduction.
- Chemoselective protecting groups : Temporarily protect the amine with Boc groups before nitro reduction.
- In situ monitoring : Track reaction progress via UV-Vis spectroscopy (absorbance at 400 nm for nitro intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
